molecular formula C18H30O2 B1229635 Perhydrodiketohexestrol CAS No. 20519-71-5

Perhydrodiketohexestrol

Cat. No.: B1229635
CAS No.: 20519-71-5
M. Wt: 278.4 g/mol
InChI Key: PDJCYKNESXITTF-HDICACEKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perhydrodiketohexestrol is a synthetic estrogen derivative structurally derived from hexestrol, a nonsteroidal estrogen first synthesized in the 1930s. Hexestrol and its analogs were developed as alternatives to natural estrogens like estradiol, with modifications aimed at enhancing bioavailability, metabolic stability, or receptor binding affinity. This compound features a fully hydrogenated (perhydro) backbone and incorporates two ketone groups (diketo), distinguishing it from its parent compound, hexestrol, which retains aromatic rings and hydroxyl groups .

Properties

CAS No.

20519-71-5

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

4-[(3R,4S)-4-(4-oxocyclohexyl)hexan-3-yl]cyclohexan-1-one

InChI

InChI=1S/C18H30O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h13-14,17-18H,3-12H2,1-2H3/t17-,18+

InChI Key

PDJCYKNESXITTF-HDICACEKSA-N

SMILES

CCC(C1CCC(=O)CC1)C(CC)C2CCC(=O)CC2

Isomeric SMILES

CC[C@H](C1CCC(=O)CC1)[C@@H](CC)C2CCC(=O)CC2

Canonical SMILES

CCC(C1CCC(=O)CC1)C(CC)C2CCC(=O)CC2

Other CAS No.

20519-71-5

Synonyms

4,4'-(1,2-diethyl-1,2-ethanediyl)bis(cyclohexanone)
perhydrodiketohexestrol
perhydrodiketohexestrol, (R*,R*)-(+-)-isomer
perhydrodiketohexestrol, (R-(R*,R*))-isomer
perhydrodiketohexestrol, (S-(R*,R*))-isome

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Perhydrodiketohexestrol belongs to a broader class of hexestrol derivatives, each modified to achieve distinct pharmacological or chemical properties. Below is a comparative analysis of its structural and functional features alongside key analogs:

Table 1: Structural and Functional Comparison of Hexestrol Derivatives

Compound Key Modifications Structural Impact Hypothesized Pharmacological Differences
This compound Fully hydrogenated backbone; two ketone groups Increased saturation; electron-withdrawing ketones Potential for reduced estrogenic potency; enhanced metabolic stability
Hexestrol Aromatic rings; hydroxyl groups Planar structure with polar groups High estrogenic activity; rapid metabolism
Hexestrol Diacetate Acetylated hydroxyl groups Esterification increases lipophilicity Improved membrane permeability; prolonged action
Hexestrol Dimethyl Ether Methoxy substituents Reduced polarity; steric hindrance Lower aqueous solubility; altered receptor binding kinetics
Methestrol Methylation at specific sites Steric and electronic modifications Variable estrogenic/antiestrogenic effects

Key Findings:

Hydrogenation Effects : The perhydro modification in this compound likely reduces its interaction with estrogen receptors (ERα/ERβ) compared to hexestrol, as aromaticity is critical for ER binding . This could result in lower agonist activity but improved resistance to hepatic degradation.

Comparative Stability : Unlike hexestrol diacetate, which relies on esterase-mediated activation, this compound’s saturated structure may bypass enzymatic hydrolysis, leading to a more predictable pharmacokinetic profile.

Limitations of Available Data:

  • No direct pharmacological studies on this compound were identified in the provided evidence, necessitating extrapolation from structural analogs.
  • Clinical or preclinical data on efficacy, toxicity, or metabolic pathways are absent, highlighting a gap in current literature.

Research and Industrial Implications

The structural uniqueness of this compound positions it as a candidate for further investigation in hormone replacement therapy or oncology (e.g., breast cancer). However, the lack of empirical data underscores the need for:

  • In vitro receptor binding assays to quantify ER affinity.
  • In vivo pharmacokinetic studies to assess bioavailability and half-life.
  • Toxicological screening to evaluate safety margins.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.